molecular formula C17H21N3O4S B2513349 Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate CAS No. 1170489-99-2

Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate

Cat. No.: B2513349
CAS No.: 1170489-99-2
M. Wt: 363.43
InChI Key: NGMKPXUKJVUANX-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a synthetic organic compound featuring a piperidine core substituted at the 3-position with a 5-(thiophen-2-yl)-1,3,4-oxadiazole moiety. This structure combines heterocyclic elements (oxadiazole and thiophene) with a piperidine scaffold, making it a candidate for pharmacological exploration, particularly in antimicrobial applications, as suggested by structurally related oxadiazole derivatives .

Synthesis of such compounds typically involves multi-step protocols, including cyclization reactions (e.g., oxadiazole formation from thiosemicarbazides or hydrazides under acidic or basic conditions) and coupling steps to introduce substituents like thiophene .

Properties

IUPAC Name

ethyl 4-oxo-4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-2-23-15(22)8-7-14(21)20-9-3-5-12(11-20)16-18-19-17(24-16)13-6-4-10-25-13/h4,6,10,12H,2-3,5,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMKPXUKJVUANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the piperidine and oxadiazole moieties. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the desired functional groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is studied for its potential biological activity. It has shown promise in various assays, indicating its potential as a therapeutic agent.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its therapeutic effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

a. Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

  • Structural Differences :
    • Heterocycle : The analogue substitutes the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole (sulfur replaces oxygen in the five-membered ring).
    • Substituent : A 2-methoxyphenyl group replaces the thiophen-2-yl moiety.
  • The methoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-rich thiophene’s aromatic system.

b. 5-Substituted-1,3,4-oxadiazole Derivatives

  • Common Features :
    • Shared oxadiazole core synthesized via hydrazine-mediated cyclization.
    • Piperidine or sulfonamide linkages for structural diversity.
  • Functional Differences :
    • Antibacterial activity in related compounds (e.g., against Staphylococcus aureus) suggests the target compound may exhibit similar bioactivity, modulated by its thiophene substituent .

Physicochemical Properties

Property Target Compound Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate 5-Substituted Oxadiazole Derivatives
Molecular Formula C19H22N3O4S (inferred) C20H25N3O4S Varies (e.g., C15H18N4O3S2)
Molecular Weight ~404.5 g/mol 403.5 g/mol ~350–450 g/mol
Key Heterocycle 1,3,4-Oxadiazole 1,3,4-Thiadiazole 1,3,4-Oxadiazole
Substituent Thiophen-2-yl 2-Methoxyphenyl Varied (e.g., halides, alkyl, aryl)
Polarity Moderate (ester + oxadiazole) Higher (methoxy group + thiadiazole) Depends on substituents

Biological Activity

Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C14H18N4O3S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure includes a thiophene moiety and a piperidine ring, both of which contribute to its biological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing the 1,3,4-oxadiazole scaffold. Research indicates that derivatives of this structure exhibit significant activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In a study by Dhumal et al. (2016), 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial properties. The most active compounds showed potent inhibition against Mycobacterium bovis BCG, which is particularly relevant for tuberculosis treatment .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus8 µg/mL
Compound BE. coli16 µg/mL
Compound CP. aeruginosa32 µg/mL

Anticancer Potential

The anticancer properties of this compound have also been investigated. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

Research has indicated that the incorporation of oxadiazole rings enhances the cytotoxicity against various cancer cell lines. For instance, a study highlighted that certain oxadiazole derivatives exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Compound DMCF-710
Compound EA54915
Compound FHeLa20

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives have shown antioxidant properties that may contribute to their overall therapeutic effects.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antitubercular Activity : A study conducted by Desai et al. (2016) evaluated the antitubercular effects of oxadiazole derivatives. The results indicated that compounds similar to ethyl 4-oxo exhibited strong inhibitory activity against Mycobacterium tuberculosis in vitro .
  • Antifungal Studies : Research has also explored the antifungal properties of these compounds against strains such as Candida albicans, showing promising results in terms of MIC values comparable to established antifungal agents.

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